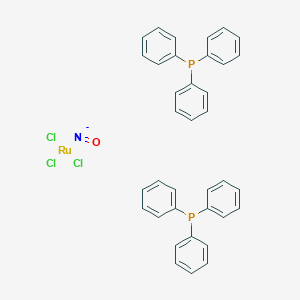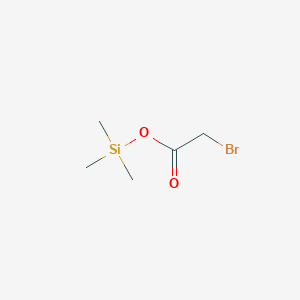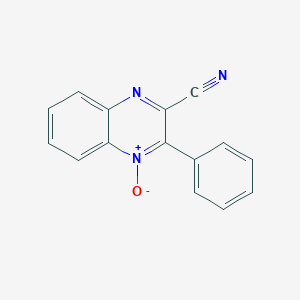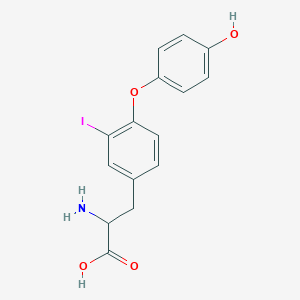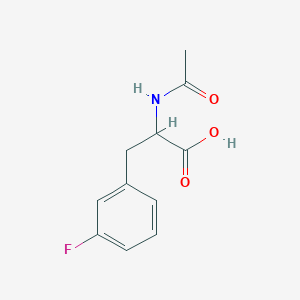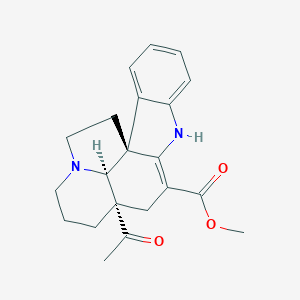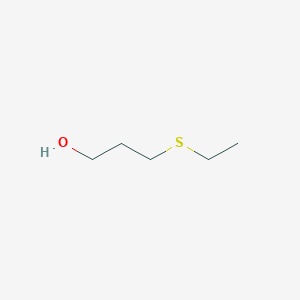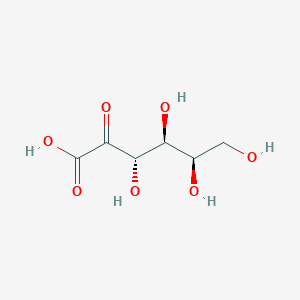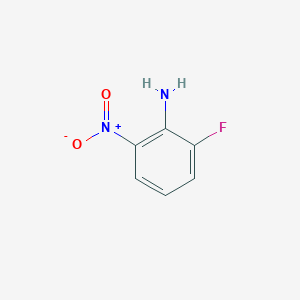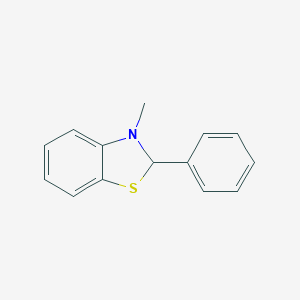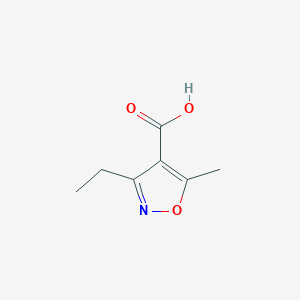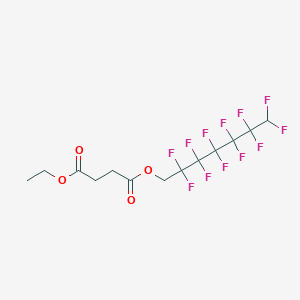
Ethyl 1,1,7-trihydroperfluoroheptyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,1,7-trihydroperfluoroheptyl succinate, also known as EHPS, is a synthetic surfactant that has gained significant attention in recent years due to its unique properties. EHPS is a perfluorinated compound that has a high surface activity and is soluble in both water and oil. It has been used in a variety of applications, including as a wetting agent, emulsifier, and dispersant.
Mécanisme D'action
Ethyl 1,1,7-trihydroperfluoroheptyl succinate functions as a surfactant due to its unique structure, which contains both hydrophobic and hydrophilic groups. The perfluorinated tail of Ethyl 1,1,7-trihydroperfluoroheptyl succinate is hydrophobic, while the succinate group is hydrophilic. This allows Ethyl 1,1,7-trihydroperfluoroheptyl succinate to reduce the surface tension of both water and oil, making it an effective wetting agent and emulsifier. Ethyl 1,1,7-trihydroperfluoroheptyl succinate also has the ability to form micelles, which can solubilize hydrophobic compounds.
Effets Biochimiques Et Physiologiques
Ethyl 1,1,7-trihydroperfluoroheptyl succinate has been shown to have low toxicity and is considered to be biocompatible. It has been used in various biomedical applications, including drug delivery and tissue engineering. Ethyl 1,1,7-trihydroperfluoroheptyl succinate has also been shown to have antimicrobial properties, making it a potential candidate for use in disinfectants and antimicrobial coatings.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1,1,7-trihydroperfluoroheptyl succinate has several advantages for use in lab experiments. It has a high surface activity, which makes it an effective wetting agent and emulsifier. It is also soluble in both water and oil, which allows it to be used in a variety of applications. However, Ethyl 1,1,7-trihydroperfluoroheptyl succinate can be expensive to produce, and its perfluorinated structure may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Ethyl 1,1,7-trihydroperfluoroheptyl succinate in scientific research. One potential application is in the field of drug delivery, where Ethyl 1,1,7-trihydroperfluoroheptyl succinate could be used to solubilize hydrophobic drugs and improve their bioavailability. Ethyl 1,1,7-trihydroperfluoroheptyl succinate could also be used in the production of biocompatible coatings for medical devices and implants. Additionally, further research is needed to explore the potential antimicrobial properties of Ethyl 1,1,7-trihydroperfluoroheptyl succinate and its use in disinfectants and antimicrobial coatings.
Méthodes De Synthèse
Ethyl 1,1,7-trihydroperfluoroheptyl succinate is synthesized by the reaction of 1,1,7,7-tetrahydroperfluoroheptanol with succinic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. Ethyl 1,1,7-trihydroperfluoroheptyl succinate can also be synthesized using other methods, including the reaction of perfluoroalkyl iodide with ethyl succinate in the presence of a reducing agent.
Applications De Recherche Scientifique
Ethyl 1,1,7-trihydroperfluoroheptyl succinate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the preparation of nanoparticles, as a dispersant in the production of polymer composites, and as a wetting agent in the fabrication of microfluidic devices. Ethyl 1,1,7-trihydroperfluoroheptyl succinate has also been used as a stabilizer for enzymes and proteins, as well as a surfactant in the extraction of biomolecules from biological samples.
Propriétés
Numéro CAS |
18770-67-7 |
|---|---|
Nom du produit |
Ethyl 1,1,7-trihydroperfluoroheptyl succinate |
Formule moléculaire |
C13H12F12O4 |
Poids moléculaire |
460.21 g/mol |
Nom IUPAC |
4-O-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C13H12F12O4/c1-2-28-6(26)3-4-7(27)29-5-9(16,17)11(20,21)13(24,25)12(22,23)10(18,19)8(14)15/h8H,2-5H2,1H3 |
Clé InChI |
HPQWMQHQOLGLON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
Succinic acid 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)4-ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





